molecular formula C6H14ClNO2 B12966359 (S)-2-Aminohexanoic acid hydrochloride

(S)-2-Aminohexanoic acid hydrochloride

Cat. No.: B12966359
M. Wt: 167.63 g/mol
InChI Key: GJVQLAKDPRPPTP-JEDNCBNOSA-N
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Description

(S)-2-Aminohexanoic acid hydrochloride, also known as L-Norleucine hydrochloride, is a non-proteinogenic amino acid derivative with the chemical formula C₆H₁₃NO₂·HCl (CAS: 327-57-1) . It is the (S)-enantiomer of 2-aminohexanoic acid and an isomer of leucine, differing in the position of the methyl group on the carbon chain. This compound is utilized in biochemical research for its role in protein synthesis modulation, particularly in skeletal muscle studies, and exhibits antiviral properties .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(2S)-2-aminohexanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

GJVQLAKDPRPPTP-JEDNCBNOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCCC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminohexanoic acid hydrochloride typically involves the fermentation of carbohydrates using bacterial strains such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid. The reaction conditions include maintaining a pH of around 5.5 to 6.0 and a temperature of approximately 30°C.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure hydrochloride salt. The final product is then dried and packaged for commercial use.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminohexanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol group.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces alcohol derivatives.

    Substitution: Produces various substituted amino acids.

Scientific Research Applications

(S)-2-Aminohexanoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Plays a role in studying protein structure and function.

    Medicine: Used in the formulation of nutritional supplements and as a therapeutic agent for treating lysine deficiency.

    Industry: Employed in the production of animal feed, pharmaceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of (S)-2-Aminohexanoic acid hydrochloride involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the addition of lysine residues to growing polypeptide chains. This process is essential for the proper folding and function of proteins. Additionally, lysine residues can undergo post-translational modifications, such as acetylation and methylation, which regulate protein activity and stability.

Comparison with Similar Compounds

Structural and Functional Comparisons

Structurally related compounds include amino acid hydrochlorides with variations in chain length, functional groups, or stereochemistry. Key examples are compared below:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Applications
(S)-2-Aminohexanoic acid hydrochloride 327-57-1 C₆H₁₃NO₂·HCl 183.64 Amino, carboxylic acid Protein synthesis modulation, antiviral
L-Lysine Hydrochloride HY-N0470 C₆H₁₄N₂O₂·HCl 182.65 ε-amino group Treats herpes, enhances calcium absorption (Phase 3 trials)
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride 147780-39-0 C₇H₁₄ClNO₄ 211.64 Methoxy ester, ketone Research use; no specific bioactivity reported
(S)-2-Aminoheptan-3-one hydrochloride 156990-36-2 C₇H₁₆ClNO 165.66 Ketone group Synthetic intermediate; limited bioactivity data
L-Homoarginine hydrochloride 1483-01-8 C₇H₁₆N₄O₂·HCl 232.69 Guanidino group Biochemical studies (e.g., nitric oxide pathways)
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride 3311-01-1 C₅H₁₂ClNO₃ 169.61 Methoxy, shorter carbon chain Unspecified research applications
Key Observations:
  • Chain Length and Functional Groups: The target compound’s six-carbon chain distinguishes it from shorter analogs like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride (5 carbons) and longer derivatives like L-homoarginine (7 carbons) .
  • Bioactivity: Unlike L-Lysine Hydrochloride, which has clinical applications, this compound remains primarily a research tool. Its antiviral activity contrasts with the metabolic roles of L-Homoarginine .
  • Steric Effects: The methoxy and ketone groups in analogs like (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride may hinder enzymatic recognition, reducing incorporation into proteins compared to the parent compound .
Key Observations:
  • Safety: The target compound lacks formal hazard classification, though general precautions (e.g., avoiding inhalation) apply . In contrast, (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride has specific toxicity risks .
  • Solubility : Most compounds are water-soluble, facilitating in vitro studies.

Biological Activity

(S)-2-Aminohexanoic acid hydrochloride, also known as 6-aminohexanoic acid (AHA), is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in the context of fibrinolysis and as a potential therapeutic agent. This article delves into its biological mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

(S)-2-Aminohexanoic acid is characterized by its hydrophobic and flexible structure, which plays a crucial role in its interaction with biological molecules. It is an ω-amino acid, meaning it has an amino group at the end of its carbon chain, which influences its biological activity.

The primary biological activity of this compound is its role as an antifibrinolytic agent . It functions by mimicking lysine residues in fibrin and interacting with lysine binding sites on plasminogen (Plg) and plasmin (Plm), thereby inhibiting fibrinolysis. This competitive inhibition prevents the binding of Plm/Plg to fibrin(ogen), which is essential for clot dissolution in vivo .

Key Mechanisms:

  • Inhibition of Plasminogen Activation : AHA competes with fibrin for binding sites on Plg and Plm.
  • Antifibrinolytic Activity : It has shown significant antifibrinolytic properties, with various derivatives exhibiting varying degrees of potency.

Antifibrinolytic Activity

Research indicates that this compound exhibits strong antifibrinolytic activity compared to other compounds. The following table summarizes the IC50 values of AHA and its derivatives in inhibiting fibrinolysis:

CompoundAntifibrinolytic Activity IC50 (mM)
EACA0.2
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Leu-OH0.08
HCl × H-EACA-Cys(S-Bzl)-OH0.04
H-EACA-L-Phe-OH0.16

These results demonstrate that certain derivatives of AHA are significantly more effective than EACA, a commonly used antifibrinolytic agent .

Cytotoxic Effects

In vitro studies have shown that some derivatives of AHA exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells at high concentrations. This suggests potential applications in cancer therapy where targeted cytotoxicity is desirable .

Inhibition of Enzymatic Activity

Additionally, AHA derivatives have been found to inhibit topoisomerase II action on supercoiled DNA, indicating a possible role in cancer treatment through interference with DNA replication processes .

Case Studies

  • Case Study on Hemostasis : A clinical study evaluated the efficacy of AHA in patients undergoing surgery to prevent excessive bleeding. Results indicated that administration of AHA significantly reduced blood loss compared to control groups.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various AHA derivatives on MCF-7 cells, revealing that specific modifications to the AHA structure could enhance cytotoxicity while minimizing effects on healthy cells.

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